molecular formula C17H10Cl2N2O2S B11182414 N-[(2E,5E)-5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene]-3,4-dichlorobenzamide

N-[(2E,5E)-5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene]-3,4-dichlorobenzamide

Cat. No.: B11182414
M. Wt: 377.2 g/mol
InChI Key: VFQBPNPRYTYELO-RIYZIHGNSA-N
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Description

3,4-DICHLORO-N-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with a thiazole ring and a phenylmethylidene group

Preparation Methods

The synthesis of 3,4-DICHLORO-N-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate thiazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) under a nitrogen atmosphere to prevent oxidation . The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Condensation: It can undergo condensation reactions with amines to form amide derivatives.

Common reagents used in these reactions include thionyl chloride, pyridine, and various amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-DICHLORO-N-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved are still under investigation, but it is thought to affect pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds include other dichlorobenzamide derivatives such as:

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Compared to these compounds, 3,4-DICHLORO-N-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to the presence of the thiazole ring and phenylmethylidene group, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H10Cl2N2O2S

Molecular Weight

377.2 g/mol

IUPAC Name

N-[(5E)-5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene]-3,4-dichlorobenzamide

InChI

InChI=1S/C17H10Cl2N2O2S/c18-12-7-6-11(9-13(12)19)15(22)20-17-21-16(23)14(24-17)8-10-4-2-1-3-5-10/h1-9H,(H,20,21,22,23)/b14-8+

InChI Key

VFQBPNPRYTYELO-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC(=O)C3=CC(=C(C=C3)Cl)Cl)S2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=NC(=O)C3=CC(=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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